molecular formula C8H10N2O3 B1456444 1,3-Diazaspiro[4.5]decane-2,4,8-trione CAS No. 51145-74-5

1,3-Diazaspiro[4.5]decane-2,4,8-trione

Cat. No. B1456444
Key on ui cas rn: 51145-74-5
M. Wt: 182.18 g/mol
InChI Key: IVSBWJVHDCWNQR-UHFFFAOYSA-N
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Patent
US09115127B2

Procedure details

A suspension of 9,12-dioxa-1,3-diazadispiro[4.2.4.2]tetradecane-2,4-dione (6.33 g, 28.0 mmol) in HCl (6N) (28 mL, 168 mmol) and EtOH (66.0 mL) was stirred at RT for 18 hours. The mixture was partially evaporated (about ½ volume), cooled in an ice bath and brought to a pH of approximately 10. The aqueous layer was extracted with DCM (2×200 mL), and the aqueous layer concentrated. The residue was triturated with THF (2×100 mL), and solids were removed by filtration. The filtrate was evaporated to afford the title compound as a white solid.
Quantity
6.33 g
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
reactant
Reaction Step One
Name
Quantity
66 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2([CH2:14][CH2:13][C:8]3(OCC[O:9]3)[CH2:7][CH2:6]2)[C:4](=[O:15])[NH:3][C:2]1=[O:16].Cl>CCO>[NH:1]1[C:5]2([CH2:6][CH2:7][C:8](=[O:9])[CH2:13][CH2:14]2)[C:4](=[O:15])[NH:3][C:2]1=[O:16]

Inputs

Step One
Name
Quantity
6.33 g
Type
reactant
Smiles
N1C(NC(C12CCC1(OCCO1)CC2)=O)=O
Name
Quantity
28 mL
Type
reactant
Smiles
Cl
Name
Quantity
66 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at RT for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was partially evaporated (about ½ volume)
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with DCM (2×200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
the aqueous layer concentrated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with THF (2×100 mL), and solids
CUSTOM
Type
CUSTOM
Details
were removed by filtration
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
N1C(NC(C12CCC(CC2)=O)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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